(1R,2S,4R)-2-Amino-4-methylcyclopentanecarboxylic acid
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Overview
Description
(1R,2S,4R)-2-Amino-4-methylcyclopentanecarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. The compound’s unique stereochemistry, denoted by the (1R,2S,4R) configuration, plays a crucial role in its reactivity and interaction with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R)-2-Amino-4-methylcyclopentanecarboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a Grignard reaction, where a chiral auxiliary is used to control the stereochemistry of the product. The reaction conditions often include the use of anhydrous solvents and low temperatures to maintain the integrity of the chiral centers .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. These methods are preferred due to their efficiency and lower environmental impact compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4R)-2-Amino-4-methylcyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1R,2S,4R)-2-Amino-4-methylcyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anticonvulsant or neuroprotective agent.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (1R,2S,4R)-2-Amino-4-methylcyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
(1R,2S,4R)-2-Amino-4-hydroxycyclobutylacetic acid: Similar in structure but with a hydroxyl group instead of a methyl group.
(1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane: Contains additional hydroxyl groups, leading to different reactivity and applications.
Uniqueness
(1R,2S,4R)-2-Amino-4-methylcyclopentanecarboxylic acid is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylic acid group on a cyclopentane ring. This combination of functional groups and stereochemistry makes it a valuable compound in asymmetric synthesis and biological studies .
Properties
Molecular Formula |
C7H13NO2 |
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Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1R,2S,4R)-2-amino-4-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-4-2-5(7(9)10)6(8)3-4/h4-6H,2-3,8H2,1H3,(H,9,10)/t4-,5-,6+/m1/s1 |
InChI Key |
NGIKJWMSQWWTGK-PBXRRBTRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@H](C1)N)C(=O)O |
Canonical SMILES |
CC1CC(C(C1)N)C(=O)O |
Origin of Product |
United States |
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